molecular formula C25H20F3NO4 B557900 Fmoc-D-3-Trifluoromethylphenylalanine CAS No. 205526-28-9

Fmoc-D-3-Trifluoromethylphenylalanine

Cat. No. B557900
CAS RN: 205526-28-9
M. Wt: 455.4 g/mol
InChI Key: AJMRBDCOLBEYRZ-JOCHJYFZSA-N
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Description

Fmoc-D-3-Trifluoromethylphenylalanine is mainly used for solid phase synthesis of protein and peptide synthesis . It is a commonly used chiral protecting group, which can be introduced into the target peptide chain by chemical synthesis method . The molecular formula is C25H20F3NO4 .


Synthesis Analysis

This compound is used for solid phase synthesis of protein and peptide synthesis . It can be introduced into the target peptide chain by chemical synthesis method, and is used for the specific and orderly connection of amino acids in solid phase synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C25H20F3NO4 . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .


Chemical Reactions Analysis

The method and the mechanism of coupling of the Fmoc-amino acid derivative to the resin depend upon the nature of the bond being formed . For the ester bond formation to linkers such as the Wang resin and the HMPB resin it is necessary to use a base as catalyst .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 455.43 g/mol . The predicted density is 1.351±0.06 g/cm3 . The predicted boiling point is 611.2±55.0 °C .

Scientific Research Applications

Antibacterial and Anti-inflammatory Applications

  • Enhanced Nanoassembly-Incorated Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, like Fmoc-pentafluoro-l-phenylalanine-OH, have been utilized for antibacterial and anti-inflammatory purposes. They have shown substantial effects on bacterial morphology and can be integrated into resin-based composites to inhibit bacterial growth without affecting the mechanical and optical properties of the materials (Schnaider et al., 2019).

Self-Assembly and Hydrogelation

  • Hydrogelation of Fmoc-phenylalanine Derivatives : Studies on Fmoc-protected aromatic amino acids like Fmoc-phenylalanine and Fmoc-tyrosine have demonstrated their ability to undergo efficient self-assembly and promote hydrogelation in aqueous solvents. Halogenation of the side-chain can enhance self-assembly into amyloid-like fibrils (Ryan et al., 2010).
  • Synthesis and Application in 19F NMR : Fmoc-perfluoro-tert-butyl tyrosine, a highly fluorinated amino acid, has been synthesized for applications in 19F NMR, revealing the potential for short synthesis steps and high detection sensitivity in peptide concentration measurements (Tressler & Zondlo, 2016).

Supramolecular Structures and Interactions

  • Structural and Supramolecular Features of Fmoc-amino Acids : The structural and supramolecular features of Fmoc amino acids have been a focus, with emphasis on hydrogelators, biomaterials, and therapeutics. The study of noncovalent interactions and supramolecular synthon patterns has been crucial in understanding these structures (Bojarska et al., 2020).

Functional Material Development

  • Fabrication of Functional Materials with Fmoc-Modified Amino Acids : Fmoc-modified amino acids and short peptides have been extensively studied for their self-assembly features and potential applications. This includes cell cultivation, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016).

Mechanistic Insights into Self-Assembly

  • Mechanisms of Self-Assembly in Fmoc-Diphenylalanine : The self-assembly process of Fmoc-diphenylalanine into fibrils has been explored, showing significant structural changes influenced by pH. This study provides insights into the self-assembly mechanism of aromatic short peptide derivatives (Tang et al., 2009).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation .

Future Directions

Fmoc-D-3-Trifluoromethylphenylalanine is mainly used for solid phase synthesis of protein and peptide synthesis . The global this compound market size was ** billion USD in 2022, and will expand at a CAGR of **% from 2023 to 2027 .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMRBDCOLBEYRZ-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148570
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

205526-28-9
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205526-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(trifluoromethyl)-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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